

The Effect of HTT-D3 on Mutant Huntingtin Protein Levels: A Technical Guide

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Compound of Interest

Compound Name: *HTT-D3*
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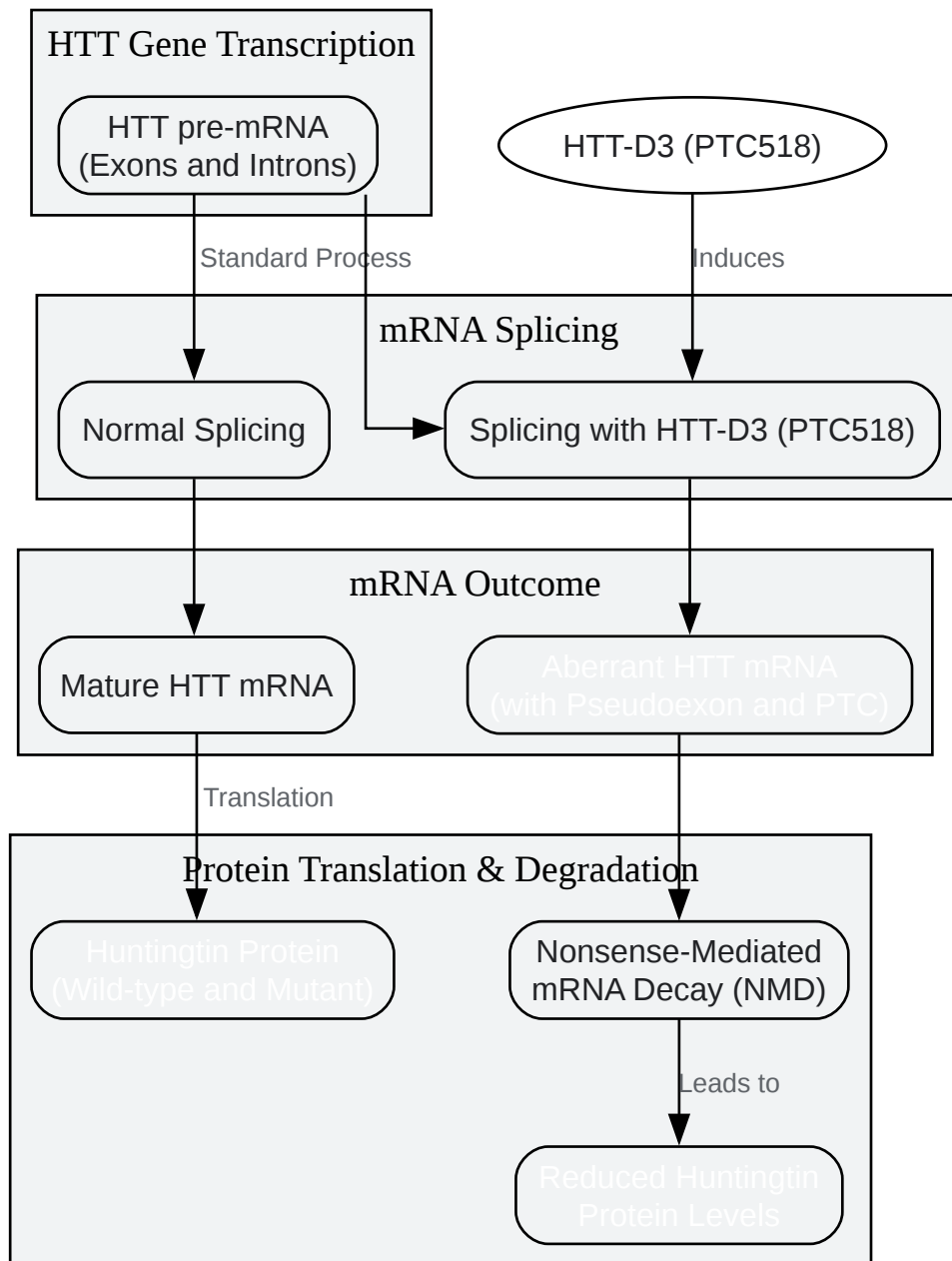
Introduction

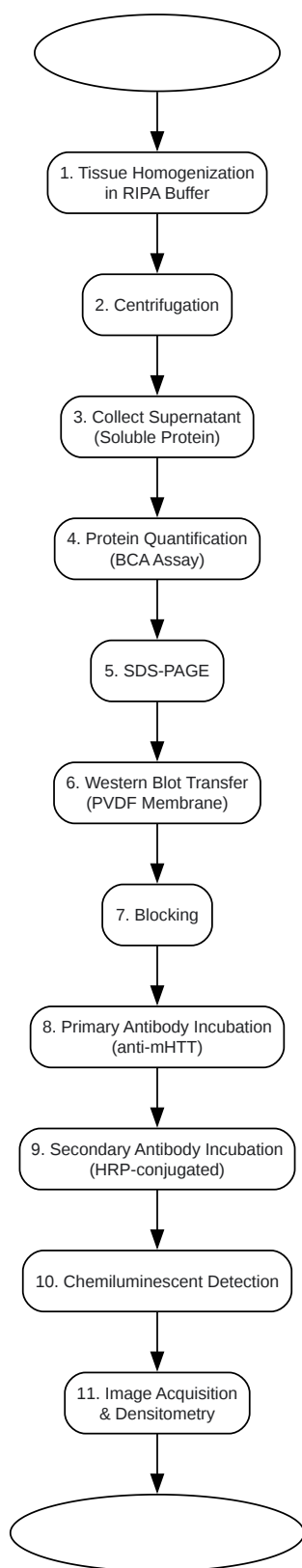
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT), leading to the production of a mutant form (mHTT) that misfolds, aggregates, and causes progressive neuronal dysfunction and death. A promising therapeutic strategy for HD is the reduction of mHTT levels. This technical guide provides an in-depth overview of **HTT-D3**, a small molecule splicing modifier developed by PTC Therapeutics (also known as PTC518), and its effect on mHTT protein levels.

Mechanism of Action: Splicing Modulation

PTC518, the compound understood to be represented by **HTT-D3** in early illustrative contexts, is an orally bioavailable small molecule that modulates the splicing of HTT pre-mRNA.^[1] It promotes the inclusion of a cryptic "pseudoexon" located within intron 49 of the HTT gene into the mature messenger RNA (mRNA).^{[2][3]} This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC triggers the nonsense-mediated

mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[2][3] This ultimately leads to a reduction in the levels of both wild-type and mutant HTT protein.[1]





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References

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- [2. researchgate.net \[researchgate.net\]](#)
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